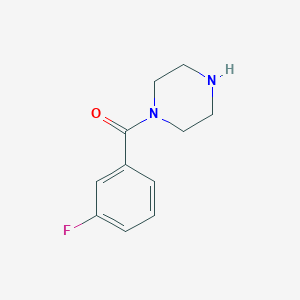

(3-Fluoro-phenyl)-piperazin-1-yl-methanone

Overview

Description

“(3-Fluoro-phenyl)-piperazin-1-yl-methanone” is a unique chemical provided to early discovery researchers . It has an empirical formula of C11H13FN2O and a molecular weight of 208.23 .

Molecular Structure Analysis

The molecule has a solid form . Its SMILES string is Fc1cccc(c1)C(=O)N2CCNCC2 and its InChI is 1S/C11H13FN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 .Physical And Chemical Properties Analysis

“(3-Fluoro-phenyl)-piperazin-1-yl-methanone” is a solid at room temperature . It has a molecular weight of 208.23 . The boiling point is 352.8ºC at 760 mmHg and the density is 1.191g/cm3 .Scientific Research Applications

- STIRUR 41 , a 3-fluoro-phenyl-5-pyrazolyl-urea derivative, exhibits promising anti-cancer activity. Researchers have characterized its interactome on neuroblastoma-related cells. Through drug affinity responsive target stability-based proteomics, they identified Ubiquitin Specific Protease 7 (USP-7) as the primary target for STIRUR 41. This compound inhibits both USP-7 enzymatic activity and expression levels, suggesting potential for blocking USP-7 downstream signaling .

- Neuroblastoma, an aggressive pediatric tumor, remains challenging to treat. STIRUR 41’s anti-cancer properties make it a candidate for further investigation. By targeting USP-7, it may offer new therapeutic avenues for this devastating disease .

- Fluorinated cinnamylpiperazines, including derivatives of 1-(3-fluorobenzoyl)piperazine, have been explored as potential monoamine oxidase B (MAO-B) ligands. Although they didn’t meet the criteria for positron emission tomography (PET) agents, insights gained from binding assays and docking studies pave the way for future MAO-B ligand development .

- These fluorinated cinnamylpiperazines were evaluated for their MAO-B binding affinities using an in vitro competitive binding assay. While not PET agents, understanding their binding interactions provides valuable knowledge for drug development .

- Researchers have synthesized related compounds using piperazine as a starting material. For example, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate has been obtained through SN Ar reactions, N-protection, and catalytic hydrogenation .

- 1-(3-Fluorobenzyl)piperazine, a related compound, serves as a chemical building block. It was originally part of the Alfa Aesar product portfolio and is still available under the Thermo Scientific Chemicals brand .

Anti-Cancer Activity

Neuroblastoma Treatment

MAO-B Ligands

In Vitro MAO-B Binding

Synthetic Approaches

Chemical Building Blocks

Safety and Hazards

properties

IUPAC Name |

(3-fluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFXHXPKGLLUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386819 | |

| Record name | 1-(3-fluorobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179334-10-2 | |

| Record name | 1-(3-fluorobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)